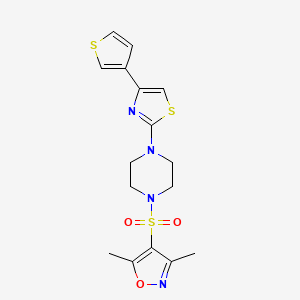

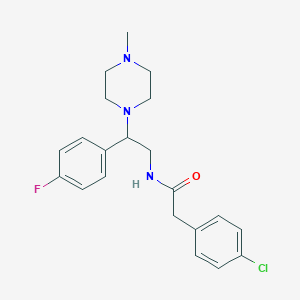

![molecular formula C24H18ClN5O B2524172 N-[4-(苄氧基)苯基]-1-(3-氯苯基)-1H-吡唑并[3,4-d]嘧啶-4-胺 CAS No. 890945-68-3](/img/structure/B2524172.png)

N-[4-(苄氧基)苯基]-1-(3-氯苯基)-1H-吡唑并[3,4-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

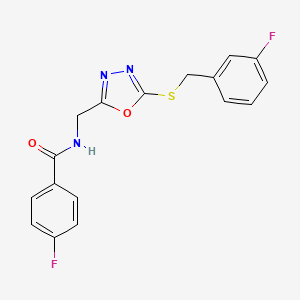

The compound N-[4-(benzyloxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a derivative of the pyrazolo[3,4-d]pyrimidine class, which is known for its biological significance. Pyrazolo[3,4-d]pyrimidines have been extensively studied due to their potential therapeutic applications, including anti-mycobacterial, antitumor, and other pharmacological activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions that may include condensation, cyclization, and coupling reactions. For instance, the synthesis of related compounds has been achieved through the condensation of various phenylacetonitriles and hydrazine hydrate, followed by cyclization . Additionally, palladium-catalyzed C-C coupling reactions have been employed to introduce various substituents to the pyrazolo[3,4-d]pyrimidine core . These methods yield products in good to excellent yields and allow for the introduction of diverse functional groups that can modulate the biological activity of the compounds.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is often characterized using spectroscopic methods such as FT-IR, NMR, and mass spectrometry, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations are also used to optimize the molecular geometry and predict various properties, including vibrational wavenumbers and chemical shifts, which are then compared with experimental data to confirm the structure .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives can undergo various chemical reactions depending on the substituents present on the core structure. The reactivity of these compounds is influenced by the electronic properties of the substituents, which can be deduced from the HOMO-LUMO energy gap. A small HOMO-LUMO gap suggests high chemical reactivity and the potential for intramolecular charge transfer . The presence of functional groups such as chlorophenoxy or tosyl groups can also direct further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are closely related to their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect properties such as solubility, stability, and reactivity. For example, compounds with trifluoromethyl groups have been shown to possess good stability in mouse and human liver microsomes . Theoretical calculations, including molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), provide insights into the reactivity and potential non-linear optical (NLO) properties of these molecules .

科学研究应用

合成和结构表征

- 开发了一种简单的方法,通过偶联苯基)甲胺和嘧啶合成相关化合物,通过光谱分析和对接研究表征,显示出良好的产率和进一步生物学评估的潜力 (Bommeraa、Merugu 和 Eppakayala,2019)。

- 探索了吡唑衍生物的合成和表征,通过各种光谱方法和晶体学揭示了它们的结构属性,为理解它们的化学和生物学特性奠定了基础 (Titi 等,2020)。

生物活性

- 合成了新型吡唑并嘧啶衍生物,显示出抗癌和抗 5-脂氧合酶活性,表明它们作为治疗剂的潜力 (Rahmouni 等,2016)。

- 评估了嘧啶连接的吡唑杂环的抗菌和杀虫潜力,表明它们对某些微生物菌株和害虫的功效,突出了它们在开发新型抗菌剂中的潜在用途 (Deohate 和 Palaspagar,2020)。

- 研究了将基于嘧啶衍生物的新化合物掺入用于表面涂层和印刷油墨浆的聚氨酯清漆中的抗菌活性,显示出有希望的抗菌效果 (El‐Wahab 等,2015)。

作用机制

未来方向

属性

IUPAC Name |

1-(3-chlorophenyl)-N-(4-phenylmethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN5O/c25-18-7-4-8-20(13-18)30-24-22(14-28-30)23(26-16-27-24)29-19-9-11-21(12-10-19)31-15-17-5-2-1-3-6-17/h1-14,16H,15H2,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLRTGUKQVNSNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=C4C=NN(C4=NC=N3)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(benzyloxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2524091.png)

![Benzo[d]thiazol-6-yl(3,3-difluoropyrrolidin-1-yl)methanone](/img/structure/B2524096.png)

![1-(2-Fluorophenyl)-4-(1-{2-hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidaz ol-2-yl)pyrrolidin-2-one](/img/structure/B2524104.png)